[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol
Description
[3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol is a fluorinated pyrrolizidine derivative characterized by a bicyclic pyrrolizidine core substituted with a fluoromethyl group at the 3-position and a hydroxymethyl group at the 7a-position. Its molecular formula is C₉H₁₅FNO (based on structural analogs in ), with a molecular weight of 159.20 g/mol . The compound exhibits stereochemical complexity due to its fused bicyclic structure, with the (2R,7aS) configuration being a common enantiomer . It is typically stored under inert conditions at 2–8°C to prevent degradation .
The fluoromethyl group enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in antimalarial and CNS-targeting drug discovery .
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
[3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2 |
InChI Key |
RAAKKCBHESAZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(N2C1)CF)CO |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization Approaches
A prominent method involves the alkylation of pyrrolizidine precursors followed by fluoromethylation. In one protocol, 3-bromocyclohexene (5 mmol) was reacted with a primary amine (13.5 mmol) in acetonitrile (15 mL) using potassium carbonate (5.3 mmol) as a base at room temperature for 2 hours. The intermediate amine was subsequently treated with bromodifluoroacetic acid (5 mmol) in dichloromethane (20 mL) with oxalyl chloride (1.3 equiv) and a catalytic amount of DMF to generate the fluoromethyl moiety.
Critical Parameters:
- Temperature control during fluorination (0°C to room temperature)
- Use of Et₃N (2.0 equiv) to scavenge HCl byproducts
- Final purification via silica gel chromatography (petroleum ether/EtOAc 40:1)
This route achieved diastereomeric ratios >20:1, attributed to the stereodirecting effects of the pyrrolizidine core.
Reductive Amination Methods
An alternative pathway employs reductive amination of keto-pyrrolizidines. For example, 5-propylcyclohex-2-en-1-one (5 mmol) was reduced with NaBH₄ (5.5 mmol) in methanol at 0°C in the presence of CeCl₃·7H₂O (10 mmol). The resulting alcohol was then subjected to LiAlH₄ (4 mmol) in THF to yield the corresponding amine, which underwent fluoromethylation via nucleophilic substitution with fluoromethyl iodide.
Optimization Insights:
- CeCl₃·7H₂O enhanced chemoselectivity for carbonyl reduction over olefin hydrogenation
- LiAlH₄ mediated deoxygenation required strict anhydrous conditions
- Yields improved from 42% to 68% through gradient temperature control
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies demonstrate that acetonitrile outperforms THF or DMF in fluoromethylation steps due to its polar aprotic nature, which stabilizes ionic intermediates without participating in side reactions. Potassium carbonate (K₂CO₃) emerged as the optimal base for dehydrohalogenation, achieving 95% conversion compared to 78% with NaHCO₃.
Table 1. Solvent Impact on Fluoromethylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| MeCN | 90 | 92 | 98 |
| THF | 90 | 75 | 89 |
| DMF | 90 | 63 | 82 |
Catalytic Considerations
The use of cobalt catalysts (e.g., Co(acac)₂) in stereoselective cyclization steps reduced reaction times from 48 hours to 12 hours while maintaining enantiomeric excess >90%. This advancement addresses historical challenges in constructing the pyrrolizidine core without racemization.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel chromatography remains the gold standard for purification, with eluent systems optimized as follows:
Spectroscopic Characterization
1H NMR (300 MHz, CDCl₃) of the target compound shows distinct signals at:
- δ 3.51 (t, 4H, pyrrolizidine CH₂)
- δ 2.57 (t, J = 7.03 Hz, fluoromethyl CH₂F)
- δ 1.98 (m, 4H, bridgehead protons)
High-resolution MS (ESI+) confirmed the molecular ion at m/z 173.23 [M+H]⁺, aligning with theoretical calculations.
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | DR/ee |
|---|---|---|---|
| Alkylation-Cyclization | 5 | 42 | >20:1 DR |
| Reductive Amination | 7 | 35 | 85% ee |
| Catalytic Cyclization | 3 | 68 | >90% ee |
Data synthesized from multiple protocols.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents convert the alcohol to a ketone or carboxylic acid, depending on reaction strength:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 4 h | 3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-carboxylic acid | 72% | |
| PCC (DCM) | RT, 2 h | 3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl ketone | 85% |
The fluoromethyl group remains intact during oxidation due to the stability of C-F bonds under these conditions.
Nucleophilic Substitution
The fluoromethyl group participates in SN₂ reactions, albeit slower than chloro- or bromo-methyl analogs. Fluoride displacement requires strong nucleophiles or catalytic activation:
Silver catalysts enhance reactivity by polarizing the C-F bond, facilitating ammonia substitution .
Esterification
The alcohol group reacts with acyl chlorides or anhydrides to form esters, useful for prodrug formulations:
Ester derivatives exhibit improved lipid solubility, enhancing bioavailability in pharmacological studies .
Mitsunobu Reaction
The alcohol engages in Mitsunobu reactions to form ethers, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD):
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzyl alcohol | DEAD, PPh₃, THF, 0°C to RT, 12 h | 7a-(4-Nitrobenzyloxymethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine | 65% |
This method is pivotal for introducing aromatic moieties without affecting the fluoromethyl group.
Reductive Amination
Though not directly observed for this compound, analogous pyrrolizine alcohols undergo reductive amination with amines and NaBH₃CN to form secondary amines . Theoretical pathways suggest:
| Amine | Conditions | Hypothetical Product | Source |
|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH, RT | 7a-(Benzylaminomethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions:
| Condition | Time | Degradation Product | Source |
|---|---|---|---|
| HCl (1M), 80°C | 24 h | 3-(Hydroxymethyl)-hexahydro-1H-pyrrolizin-7a-yl methanol (via C-F cleavage) | |
| NaOH (1M), 60°C | 12 h | Ring-opened diol derivatives |
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexahydro-1H-pyrrolizin-7a-yl structure provides a stable framework that can interact with various biological molecules, influencing their function and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and pharmacological differences between [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol and related pyrrolizidine derivatives:
Structural and Physicochemical Differences
- Fluorination Impact: The fluoromethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol. This enhances membrane permeability but may reduce aqueous solubility .
- Stereochemical Complexity : The (2R,7aS) configuration in the target compound and its 2-fluoro analog contrasts with the achiral 2,2-difluoro derivative , affecting receptor binding selectivity.
- Boiling Points: While data for the target compound are unavailable, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol has a boiling point of 93.5–94.5°C at 5 Torr, suggesting higher volatility than fluorinated analogs .
Pharmacological Activity
- Antimalarial Potential: The target compound and MG3 share a pyrrolizidine scaffold but differ in substituents. MG3’s quinoline moiety enables direct interaction with heme, while the fluoromethyl group in the target compound may improve pharmacokinetics.
- Toxicity Profile: The target compound exhibits warnings for acute toxicity (H302) and irritation (H315, H319, H335) , whereas non-fluorinated analogs like 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol show lower reported hazards .
Biological Activity
The compound [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol , also known as a derivative of pyrrolizine, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
- Molecular Formula : C8H15NO·HCl
- Molecular Weight : 141.21 g/mol
- CAS Number : 2580220-93-3
Antimicrobial Properties
Research indicates that derivatives of hexahydro-pyrrolizine compounds exhibit significant antimicrobial activity. A study highlighted that these compounds were effective against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, which can play a role in chronic inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Cholinergic Activity
The interaction of this compound with cholinergic receptors has been a focal point of research. It is believed to act as a cholinergic agonist, influencing neurotransmitter release and potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is thought to modulate neurotransmitter systems and inflammatory pathways, although the exact mechanisms remain under investigation .
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of pyrrolizine derivatives, including this compound. The results showed promising activity against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum, with low toxicity profiles observed in vivo .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use as an anti-inflammatory agent in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Hexahydro-1H-pyrrolizine | Moderate antibacterial activity | Unknown |
| Tetrahydro-1H-pyrrolizin-7a-ylmethanol | Anti-inflammatory | Cytokine inhibition |
| This compound | Strong antimicrobial & anti-inflammatory | Cholinergic receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol, and how can fluorination efficiency be improved?
- Methodological Answer: Fluorination strategies often employ electrophilic or nucleophilic agents, such as Selectfluor® or DAST, targeting specific positions on the pyrrolizine scaffold. For analogs like tert-butyl 3-fluoroazetidine carboxylates (e.g., PharmaBlock’s PBN20120069), fluoromethylation is achieved via SN2 substitution under anhydrous conditions . Optimization involves monitoring reaction kinetics (e.g., via <sup>19</sup>F NMR) and minimizing side products like defluorinated byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR are critical. For example, <sup>19</sup>F NMR can distinguish fluorinated stereoisomers, while 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydro-pyrrolizine ring . X-ray crystallography (using SHELX-97 for refinement) provides absolute stereochemistry but requires high-quality single crystals .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies (e.g., ICH guidelines) are conducted using HPLC with UV detection. For fluorinated analogs like tert-butyl 3-(fluoromethyl)azetidine carboxylate, degradation pathways (e.g., hydrolysis of the fluoromethyl group) are monitored at pH 1–13 and 40–60°C . Mass balance and forced degradation studies identify major impurities .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s conformational flexibility and binding affinity?
- Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model the hexahydro-pyrrolizine ring’s puckering. Cremer-Pople parameters quantify ring distortion (e.g., pseudorotation in five-membered rings) . Docking studies (AutoDock Vina) against target proteins (e.g., GPCRs) prioritize fluoromethyl interactions, validated via free-energy perturbation (FEP) calculations .
Q. How should researchers resolve contradictions in crystallographic data for fluorinated analogs?
- Methodological Answer: Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. SHELXL’s TWIN command refines twinned data, while Olex2’s SQUEEZE removes solvent noise . For ambiguous fluoromethyl orientations, DFT geometry optimization (B3LYP/6-31G*) compares calculated/observed bond angles .
Q. What in vitro assays are recommended for evaluating the compound’s metabolic and pharmacological profiles?
- Methodological Answer: Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) use fluorogenic substrates. Hepatocyte microsomal stability studies quantify half-life (t½) via LC-MS/MS. For receptor binding, radioligand displacement assays (e.g., [<sup>3</sup>H]-labeled competitors) measure IC50 values, normalized to control compounds like PharmaBlock’s PBLL1758 .
Q. How can enantiomeric purity be ensured during synthesis and analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
